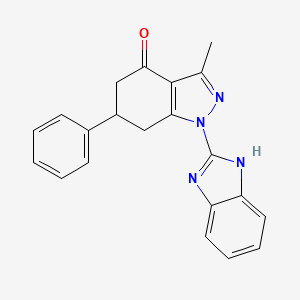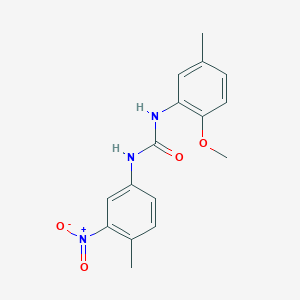![molecular formula C17H21ClN4O B4701537 4-ethyl-6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene hydrochloride](/img/structure/B4701537.png)
4-ethyl-6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene hydrochloride
Vue d'ensemble
Description
4-ethyl-6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a piperazine ring and multiple heterocyclic components
Mécanisme D'action
Target of Action
The primary targets of 2-ethyl-4-(4-methylpiperazin-1-yl)1Related compounds such as phenylpiperazines are known to target proteins like s100b .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have shown potential in inhibiting er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-ethyl-4-(4-methylpiperazin-1-yl)1benzofuro[3,2-d]pyrimidine hydrochloride are not explicitly mentioned in the search results. Therefore, the impact on bioavailability cannot be accurately determined.
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-ethyl-4-(4-methylpiperazin-1-yl)1benzofuro[3,2-d]pyrimidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as myeloperoxidase and cyclooxygenase . Additionally, it interacts with proteins involved in cell signaling pathways, including NF-kB and ATF4, modulating their activity and influencing downstream effects . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of 2-ethyl-4-(4-methylpiperazin-1-yl)1benzofuro[3,2-d]pyrimidine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated human microglia cells . Furthermore, it affects the expression of endoplasmic reticulum chaperones and apoptosis markers, indicating its role in modulating cellular stress responses and apoptosis .
Molecular Mechanism
At the molecular level, 2-ethyl-4-(4-methylpiperazin-1-yl)1benzofuro[3,2-d]pyrimidine hydrochloride exerts its effects through several mechanisms. It binds to specific active sites on target enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the activity of myeloperoxidase by binding to its active site . Additionally, it modulates gene expression by interacting with transcription factors such as NF-kB and ATF4, leading to changes in the expression of genes involved in inflammation and cellular stress responses . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 2-ethyl-4-(4-methylpiperazin-1-yl)1benzofuro[3,2-d]pyrimidine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-ethyl-4-(4-methylpiperazin-1-yl)1benzofuro[3,2-d]pyrimidine hydrochloride vary with different dosages. At lower doses, it has been shown to effectively reduce inflammation and modulate immune responses without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-ethyl-4-(4-methylpiperazin-1-yl)1benzofuro[3,2-d]pyrimidine hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-ethyl-4-(4-methylpiperazin-1-yl)1benzofuro[3,2-d]pyrimidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters such as P-glycoprotein, which facilitates its uptake and distribution across cellular membranes . Additionally, binding proteins in the cytoplasm and nucleus can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-ethyl-4-(4-methylpiperazin-1-yl)1benzofuro[3,2-d]pyrimidine hydrochloride is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals may direct it to specific subcellular compartments, influencing its activity and function . Understanding its subcellular localization provides insights into its mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene hydrochloride involves multiple steps, starting with the preparation of key intermediates. One common approach is to use a convergent synthesis method, where the piperazine derivative and other heterocyclic components are synthesized separately and then coupled together using a condensing agent such as N,N’-carbonyldiimidazole (CDI) . The reaction conditions typically involve heating in an organic solvent like pyridine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of alternative solvents, catalysts, and purification techniques such as column chromatography. The goal is to develop a scalable and cost-effective process that can produce the compound in large quantities while maintaining high quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reaction conditions can vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions can introduce new alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
4-ethyl-6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential as a tool for studying biological processes, particularly those involving neurotransmitter systems due to its piperazine component.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-ethyl-6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene hydrochloride is unique due to its complex structure, which includes multiple heterocyclic rings and a piperazine component. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-ethyl-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O.ClH/c1-3-14-18-15-12-6-4-5-7-13(12)22-16(15)17(19-14)21-10-8-20(2)9-11-21;/h4-7H,3,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMWVFFGBUXTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=CC=CC=C42.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride](/img/structure/B4701455.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-[2-(methylsulfanyl)phenyl]glycinamide](/img/structure/B4701474.png)
![ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4701482.png)
![ETHYL 2-{[2-({4-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4701489.png)
![METHYL 5-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B4701491.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4701496.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4701512.png)
![N-[3-(azepan-1-yl)propyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4701524.png)

![2-[2-chloro-6-ethoxy-4-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4701529.png)

![2-(ethylsulfonyl)-N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4701544.png)


